molecular formula C7H9F3O3 B2785093 (2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid CAS No. 2580103-10-0

(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid

Cat. No.: B2785093
CAS No.: 2580103-10-0
M. Wt: 198.141
InChI Key: RAHAKZJVFNMJQF-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of a trifluoromethyl group and an oxane ring in its structure imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • (2S,6R)-6-(Difluoromethyl)oxane-2-carboxylic acid
  • (2S,6R)-6-(Trifluoromethoxy)oxane-2-carboxylic acid
  • (2S,6R)-6-(Trifluoromethyl)oxane-2-sulfonic acid

Uniqueness

(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and other applications where enhanced stability and bioavailability are desired .

Properties

IUPAC Name

(2S,6R)-6-(trifluoromethyl)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHAKZJVFNMJQF-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H](C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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